molecular formula C13H17NO5 B12108953 4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid

4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid

Cat. No.: B12108953
M. Wt: 267.28 g/mol
InChI Key: BAVZWNKLABAELI-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid is an organic compound with a complex structure that includes a methoxyphenoxy group, an acetamido group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the methoxyphenoxy intermediate.

    Acetamidation: The intermediate is then reacted with acetic anhydride or a similar reagent to introduce the acetamido group.

    Butanoic Acid Formation: Finally, the butanoic acid moiety is introduced through a series of reactions involving the appropriate butanoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenoxy)butanoic acid
  • 4-(4-Methoxyphenoxy)butanoic acid
  • 4-Acetamido-2-aminobutanoic acid
  • Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate

Comparison: Compared to these similar compounds, 4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

4-[[2-(2-methoxyphenoxy)acetyl]amino]butanoic acid

InChI

InChI=1S/C13H17NO5/c1-18-10-5-2-3-6-11(10)19-9-12(15)14-8-4-7-13(16)17/h2-3,5-6H,4,7-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

BAVZWNKLABAELI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCC(=O)O

Origin of Product

United States

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